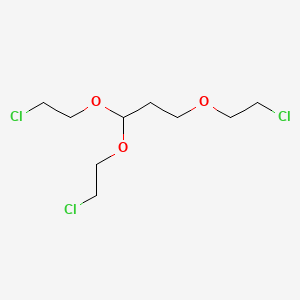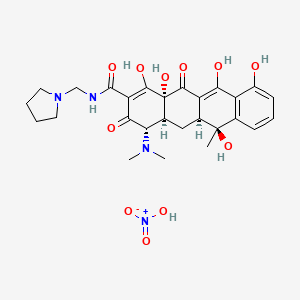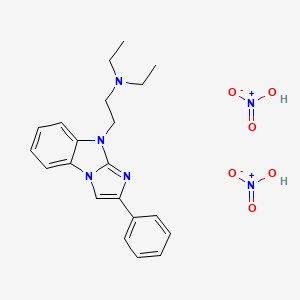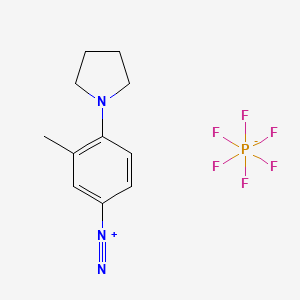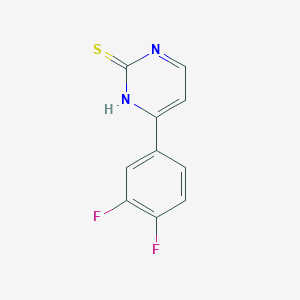![molecular formula C21H21NO5S B13778733 7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione CAS No. 6937-67-3](/img/structure/B13778733.png)
7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features multiple oxygen atoms and a sulfur atom, which contribute to its reactivity and potential biological activity.
Vorbereitungsmethoden
The synthesis of 7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione involves several steps. One common synthetic route includes the reaction of methoxy-substituted aromatic compounds with diphenyl derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired tricyclic structure. Industrial production methods may involve large-scale reactions in specialized reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The presence of methoxy and sulfur groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, typically using reagents like halogens or nitrating agents.
Major Products: Depending on the reaction conditions, the major products can include oxidized or reduced forms of the compound, as well as substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The methoxy and sulfur groups play a crucial role in binding to these targets, leading to modulation of biological pathways. The compound’s tricyclic structure allows it to fit into specific binding sites, influencing the activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other tricyclic structures with methoxy and sulfur groups. Examples include:
- 5-Methoxy-1,7-diphenyl-3-heptanone
- 4-Hydroxy-2-quinolones
Compared to these compounds, 7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione is unique due to its specific tricyclic structure and the presence of multiple oxygen atoms, which enhance its reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
6937-67-3 |
|---|---|
Molekularformel |
C21H21NO5S |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
7-methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione |
InChI |
InChI=1S/C21H21NO5S/c1-23-20-16-18(27-21(28)22(16)14-10-6-3-7-11-14)17-15(25-20)12-24-19(26-17)13-8-4-2-5-9-13/h2-11,15-20H,12H2,1H3 |
InChI-Schlüssel |
ALSCVGGYWILVHF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C2C(C3C(O1)COC(O3)C4=CC=CC=C4)OC(=S)N2C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


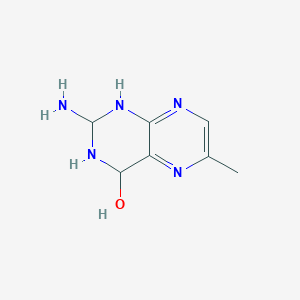
![N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide](/img/structure/B13778657.png)

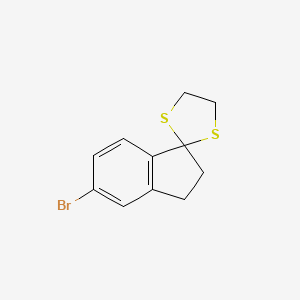
![1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B13778685.png)

